[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that features a combination of piperazine, pyrazolo[1,5-a]pyrimidine, and methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through a Mannich reaction, which incorporates the diphenylmethyl group.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the formation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through cyclization reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazolo[1,5-a]pyrimidine core under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
The uniqueness of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone lies in its combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H28F3N5O2 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C32H28F3N5O2/c1-42-25-14-12-22(13-15-25)26-20-28(32(33,34)35)40-29(36-26)21-27(37-40)31(41)39-18-16-38(17-19-39)30(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,30H,16-19H2,1H3 |
InChI Key |
RZFJKHWWXUQVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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